molecular formula C7H9N3O5 B454900 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 512809-67-5

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B454900
CAS No.: 512809-67-5
M. Wt: 215.16g/mol
InChI Key: JKGIOJTWKOZSKL-UHFFFAOYSA-N
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Description

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid is an organic compound with the molecular formula C7H9N3O5 and a molecular weight of 215.163 g/mol . This compound features a pyrazole ring substituted with methoxy and nitro groups, making it a unique structure in the realm of heterocyclic chemistry.

Preparation Methods

The synthesis of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the condensation of appropriate starting materials followed by nitration and methoxylation reactions. The synthetic route may include:

    Condensation Reaction: Starting with a suitable pyrazole derivative, the condensation reaction is carried out under controlled conditions to form the core structure.

    Methoxylation: The methoxy group is introduced using methanol in the presence of a catalyst.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines . Major products formed from these reactions include amino derivatives, substituted pyrazoles, and hydrolyzed acids .

Scientific Research Applications

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes or receptors, modulating their activity. Pathways involved may include oxidative stress response and enzyme inhibition .

Comparison with Similar Compounds

Similar compounds to 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS No. 512809-67-5) is an organic compound with the molecular formula C7H9N3O5C_7H_9N_3O_5 and a molecular weight of approximately 215.16 g/mol. This compound features a unique structure that includes a pyrazole ring, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

InChI InChI 1S C7H9N3O5 c1 4 7 11 12 9 3 5 10 13 14 6 8 9 15 2 h3 4H 1 2H3 H 11 12 \text{InChI }\text{InChI 1S C7H9N3O5 c1 4 7 11 12 9 3 5 10 13 14 6 8 9 15 2 h3 4H 1 2H3 H 11 12 }

Synthesis

The synthesis of this compound typically involves several steps, including condensation reactions followed by methoxylation and nitration. The processes are optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

CompoundBacterial StrainMIC (mg/mL)
Compound AStaphylococcus aureus0.0039
Compound BEscherichia coli0.025
Compound CBacillus subtilis0.0048

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

The biological activity of this compound is believed to involve its interaction with specific molecular targets within microbial cells. The nitro group can be reduced to form reactive intermediates that may inhibit key enzymatic pathways or disrupt cellular processes.

Study on Antibacterial Activity

A study published in MDPI examined the antibacterial activity of various pyrazole derivatives, including our compound of interest. The findings indicated that the presence of the nitro group significantly enhances the antibacterial properties compared to similar compounds lacking this functional group .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other pyrazole derivatives:

Compound NameStructural DifferenceBiological Activity
2-(3-methoxy-1H-pyrazol-1-yl)propanoic acidLacks nitro groupLower activity
2-(4-nitro-1H-pyrazol-1-yl)propanoic acidLacks methoxy groupAffected solubility
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetic acidDifferent side chainDistinct properties

This analysis highlights the significance of specific functional groups in determining the biological activity of pyrazole-based compounds.

Properties

IUPAC Name

2-(3-methoxy-4-nitropyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O5/c1-4(7(11)12)9-3-5(10(13)14)6(8-9)15-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGIOJTWKOZSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C(=N1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801208865
Record name 1H-Pyrazole-1-acetic acid, 3-methoxy-α-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-67-5
Record name 1H-Pyrazole-1-acetic acid, 3-methoxy-α-methyl-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-acetic acid, 3-methoxy-α-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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